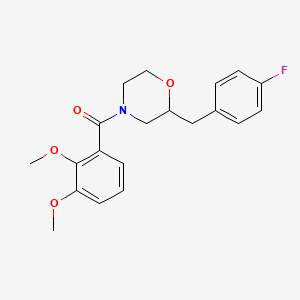![molecular formula C22H26N2O4S B6116035 4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)
4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine, commonly known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s as a potential alternative to other opioid drugs such as morphine. MT-45 has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. Despite this, the use of MT-45 has been associated with several adverse effects, including respiratory depression and addiction.
作用機序
MT-45 works by binding to the mu-opioid receptor in the brain and spinal cord. This leads to the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the drug's analgesic effects, as well as its potential for abuse and addiction.
Biochemical and Physiological Effects
MT-45 has been shown to have several biochemical and physiological effects. These include the activation of the mu-opioid receptor, the release of neurotransmitters such as dopamine and serotonin, and the inhibition of pain signals in the brain and spinal cord. However, the use of MT-45 has also been associated with several adverse effects, including respiratory depression, addiction, and overdose.
実験室実験の利点と制限
MT-45 has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the mu-opioid receptor, which makes it a potential alternative to other opioid drugs such as morphine. However, the use of MT-45 has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory function.
将来の方向性
There are several future directions for research on MT-45. One direction is to investigate its potential as a pain medication, particularly for chronic pain. Another direction is to investigate its potential for abuse and addiction, as well as its adverse effects on respiratory function. Finally, future research could focus on the development of safer and more effective opioid drugs, with fewer adverse effects and lower potential for abuse and addiction.
合成法
MT-45 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methyl-2-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl carboxylic acid. The acid is then reacted with 4-chlorobenzoyl chloride to form the benzoyl piperidine. Finally, the benzoyl piperidine is reacted with morpholine to form MT-45.
科学的研究の応用
MT-45 has been used in scientific research to investigate its analgesic effects and potential use as a pain medication. Studies have shown that MT-45 has a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. This makes it a potential alternative to other opioid drugs such as morphine, which can have significant side effects.
特性
IUPAC Name |
[3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-7-14-29-20(16)22(26)23-8-5-18(6-9-23)28-19-4-2-3-17(15-19)21(25)24-10-12-27-13-11-24/h2-4,7,14-15,18H,5-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYTIVWIDCGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6115961.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6115966.png)
![{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B6115967.png)
![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)

![6-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6116010.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)
![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)